molecular formula C16H16INO3 B15302251 Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B15302251
M. Wt: 397.21 g/mol
InChI Key: UZPJVLIIFXDAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with iodomethane in the presence of a base to introduce the iodomethyl group. The cyanophenyl group is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are investigating its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities .

Properties

Molecular Formula

C16H16INO3

Molecular Weight

397.21 g/mol

IUPAC Name

ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C16H16INO3/c1-2-20-14(19)16-8-15(9-16,10-17)21-13(16)12-5-3-11(7-18)4-6-12/h3-6,13H,2,8-10H2,1H3

InChI Key

UZPJVLIIFXDAJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C#N)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.